Purity Benchmarking: 98% Assay Provides a 3-Percentage-Point Advantage Over the Common Free Piperazine Analog for Parallel Library Synthesis
The target compound is supplied at 98% purity (Leyan Lot 1947034), while the closest comparator—1-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine (CAS 179756-91-3)—is typically listed at 95% purity from the same class of vendors (e.g., Aladdin T138392) . For array chemistry operating at 10–25 μmol scale with equimolar reagent stoichiometry, a 3% absolute purity differential translates into 3% lower effective reagent concentration per well—enough to generate outlier wells in high-throughput amide-coupling plates.
| Evidence Dimension | Chromatographic purity (HPLC or equivalent, vendor-specified) |
|---|---|
| Target Compound Data | ≥98% (Leyan, Product ID 1947034) |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine (CAS 179756-91-3): typically ≥95% to ≥97% (e.g., Aladdin T138392 ≥97%) |
| Quantified Difference | 1–3 absolute percentage-point purity advantage for the target |
| Conditions | Commercial vendor specifications; exact analytical method proprietary |
Why This Matters
Higher initial purity means fewer side-products and more reproducible reaction outcomes in parallel synthesis, reducing downstream purification failures.
